molecular formula C4H4O5 B124089 Oxalacetic acid CAS No. 328-42-7

Oxalacetic acid

Cat. No.: B124089
CAS No.: 328-42-7
M. Wt: 132.07 g/mol
InChI Key: KHPXUQMNIQBQEV-UHFFFAOYSA-N
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Description

Oxalacetic acid (C₄H₄O₅), also known as oxaloacetic acid, is a critical four-carbon dicarboxylic acid and a key intermediate in the tricarboxylic acid (TCA) cycle. It plays a central role in cellular respiration by condensing with acetyl-CoA to form citric acid, initiating the cycle . Beyond its metabolic roles, this compound participates in gluconeogenesis, amino acid synthesis, and the malate-aspartate shuttle. Its instability under physiological and experimental conditions—such as spontaneous decarboxylation to pyruvate or conversion to malate—has made its study challenging .

Preparation Methods

Enzymatic Synthesis of Oxaloacetic Acid

Enzymatic methods dominate modern OAA synthesis due to their specificity and compatibility with biological systems. Two principal enzymatic pathways are well-documented: the phosphoenolpyruvate carboxylase (PEPC)-mediated route and the pyruvate carboxylase (PC)-driven reaction.

Carboxylation of Phosphoenolpyruvate

The PEPC-catalyzed reaction is a cornerstone for synthesizing OAA in vitro. This method involves the carboxylation of phosphoenolpyruvate (PEP) using bicarbonate ( ):

PEP+HCO3PEPCOAA+Pi\text{PEP} + \text{HCO}3^- \xrightarrow{\text{PEPC}} \text{OAA} + \text{P}i

A protocol detailed by utilizes purified PEPC from maize leaves to produce [4-¹⁴C]OAA. The reaction mixture includes [¹⁴C]bicarbonate, PEP, and Mg²⁺ as a cofactor. After incubation at 25°C and pH 8.0, OAA is isolated via precipitation with calcium chloride, yielding radiochemically pure product. This method achieves near-quantitative conversion under optimized conditions, with stability enhanced by storage in 0.1 M HCl at -80°C .

Pyruvate Carboxylase-Mediated Formation

Pyruvate carboxylase (PC) catalyzes the ATP-dependent carboxylation of pyruvate, a key step in gluconeogenesis ( ):

Pyruvate+HCO3+ATPPCOAA+ADP+Pi\text{Pyruvate} + \text{HCO}3^- + \text{ATP} \xrightarrow{\text{PC}} \text{OAA} + \text{ADP} + \text{P}i

This reaction requires acetyl-CoA as an allosteric activator and occurs in mitochondrial matrices. While less commonly employed in laboratory synthesis due to ATP dependency, it is physiologically critical for maintaining OAA pools in cellular metabolism .

Biosynthetic Pathways in Biological Systems

OAA is natively synthesized through three primary routes in organisms:

Citric Acid Cycle

In mitochondria, malate dehydrogenase oxidizes L-malate to OAA, regenerating NAD⁺ ( ):

Malate+NAD+OAA+NADH+H+\text{Malate} + \text{NAD}^+ \leftrightarrow \text{OAA} + \text{NADH} + \text{H}^+

This reversible reaction ensures OAA availability for citrate synthase activity.

Transamination of Aspartate

Aspartate transaminase converts aspartate to OAA via α-ketoglutarate-dependent deamination ( ):

Aspartate+α-ketoglutarateOAA+Glutamate\text{Aspartate} + \alpha\text{-ketoglutarate} \leftrightarrow \text{OAA} + \text{Glutamate}

This pathway links nitrogen metabolism with central carbon pathways.

Isotopic Labeling and Radiochemical Synthesis

Radiolabeled OAA, essential for metabolic tracing studies, is synthesized using [¹⁴C]bicarbonate and PEPC. The method from achieves a specific activity of 5.6 mCi/mmol, with purity confirmed via thin-layer chromatography. Degradation studies reveal that OAA is stable in 0.1 M HCl at -80°C for months but decomposes rapidly at neutral pH or in the presence of divalent cations like Mg²⁺ .

Comparative Analysis of Preparation Methods

Method Substrates Catalyst Yield Conditions
PEPC carboxylationPEP, HCO₃⁻PEPC (maize)>90%25°C, pH 8.0, Mg²⁺
Pyruvate carboxylasePyruvate, HCO₃⁻, ATPPC (mitochondrial)N/A37°C, acetyl-CoA
Radiolabeling ( )[¹⁴C]HCO₃⁻, PEPPEPC95%25°C, 0.1 M HCl storage

Chemical Reactions Analysis

Acid-Base Equilibria and Tautomerization

Oxaloacetic acid exhibits three dissociation constants due to its two carboxylic acid groups and an enolizable α-keto group:

HO2CC O CH2CO2HO2CC O CH2CO2H+H+(pKa1=2.22)\text{HO}_2\text{CC O CH}_2\text{CO}_2\text{H}\rightleftharpoons ^-\text{O}_2\text{CC O CH}_2\text{CO}_2\text{H}+\text{H}^+\quad (\text{p}K_\text{a1}=2.22)O2CC O CH2CO2HO2CC O CH2CO2+H+(pKa2=3.89)^-\text{O}_2\text{CC O CH}_2\text{CO}_2\text{H}\rightleftharpoons ^-\text{O}_2\text{CC O CH}_2\text{CO}_2^-+\text{H}^+\quad (\text{p}K_\text{a2}=3.89)O2CC O CH2CO2O2CC O)CHCO2+H+(pKa3=13.03)^-\text{O}_2\text{CC O CH}_2\text{CO}_2^-\rightleftharpoons ^-\text{O}_2\text{CC O}^-)\text{CHCO}_2^-+\text{H}^+\quad (\text{p}K_\text{a3}=13.03)

The enol form of OAA is stabilized via keto-enol tautomerization, catalyzed by oxaloacetate tautomerase .

Table 1: Equilibrium constants for OAA tautomerization

FormConditionsEquilibrium Constant
Keto ↔ EnolpH 7.0, 25°C0.03–0.05
Enol-oxaloacetateMitochondrial matrixDominant at pH > 9

Citric Acid Cycle Reactions

OAA reacts with acetyl-CoA in the citrate synthase-catalyzed condensation reaction, initiating the citric acid cycle:

OAA+Acetyl CoA+H2OCitrate+CoA(ΔG=32.2textkJmol)[3][8]\text{OAA}+\text{Acetyl CoA}+\text{H}_2\text{O}\rightarrow \text{Citrate}+\text{CoA}\quad (\Delta G^\circ =-32.2\\text{kJ mol})[3][8]

This reaction is thermodynamically irreversible, ensuring cycle directionality. OAA regeneration occurs via malate dehydrogenase:

Malate+NAD+OAA+NADH+H+(kcat=290texts1)[4][8]\text{Malate}+\text{NAD}^+\rightarrow \text{OAA}+\text{NADH}+\text{H}^+\quad (k_\text{cat}=290\\text{s}^{-1})[4][8]

Table 2: Enzymatic reactions involving OAA in the citric acid cycle

EnzymeReactionKmK_\text{m} (OAA)
Citrate synthaseOAA + Acetyl-CoA → Citrate5–10 μM
Malate dehydrogenaseMalate → OAA + NADH15–25 μM

Gluconeogenesis

OAA serves as a precursor in glucose synthesis. Pyruvate carboxylase converts pyruvate to OAA in mitochondria:

Pyruvate+CO2+ATPOAA+ADP+Pi(Requires biotin)[8]\text{Pyruvate}+\text{CO}_2+\text{ATP}\rightarrow \text{OAA}+\text{ADP}+\text{P}_i\quad (\text{Requires biotin})[8]

OAA is then reduced to malate for cytosolic transport and reoxidized to OAA, which is decarboxylated by PEP carboxykinase:

OAA+GTPPhosphoenolpyruvate+CO2+GDP(ΔG=+29.7textkJmol)[4][8]\text{OAA}+\text{GTP}\rightarrow \text{Phosphoenolpyruvate}+\text{CO}_2+\text{GDP}\quad (\Delta G^\circ =+29.7\\text{kJ mol})[4][8]

Oxidation and Decarboxylation

OAA undergoes oxidative decarboxylation in the presence of metal ions (e.g., Mn²⁺) and strong acids:

OAAHNO3,Mn2+CO2+Pyruvate(First order kinetics,t1/2=4.5texthat100C)[2][7]\text{OAA}\xrightarrow{\text{HNO}_3,\text{Mn}^{2+}}\text{CO}_2+\text{Pyruvate}\quad (\text{First order kinetics},t_{1/2}=4.5\\text{h at 100 C})[2][7]

Photolysis under UV light (237–313 nm) yields:

OAAhνCO+HCOOH(Quantum yield=0.12textat254nm)[1][5]\text{OAA}\xrightarrow{h\nu}\text{CO}+\text{HCOOH}\quad (\text{Quantum yield}=0.12\\text{at 254 nm})[1][5]

Metal Chelation

OAA forms stable complexes with transition metals, influencing their bioavailability:

2textLa3++3textH2C2O4La2(C2O4)3+6textH+(logβ=12.4)[1][6]2\\text{La}^{3+}+3\\text{H}_2\text{C}_2\text{O}_4\rightarrow \text{La}_2(\text{C}_2\text{O}_4)_3+6\\text{H}^+\quad (\log \beta =12.4)[1][6]

These complexes are utilized in nuclear waste treatment and catalysis .

Scientific Research Applications

Metabolic Role

Oxalacetic acid is crucial in the tricarboxylic acid (TCA) cycle, facilitating energy production through cellular respiration. It acts as a substrate for the enzyme aspartate transaminase, which catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. This reaction is vital for amino acid metabolism and the urea cycle, linking carbohydrate and protein metabolism .

Muscle Fatigue Research

Recent studies have shown that OAA influences muscle fatigue by modulating energy substrate levels in skeletal muscle. It increases glycolysis while enhancing mitochondrial oxidative phosphorylation, leading to muscle fatigue in experimental models. This discovery highlights its potential therapeutic role in managing exercise-induced fatigue and metabolic disorders .

Drug Development

OAA has been investigated for its potential in treating metabolic disorders due to its role in metabolic pathways. Its ability to influence energy metabolism makes it a candidate for developing drugs aimed at conditions such as obesity and diabetes .

Detoxification Mechanisms

OAA participates in detoxification pathways by facilitating the conversion of toxic compounds into less harmful substances. For instance, it aids in the detoxification of ammonia through its conversion to aspartate, demonstrating its importance in metabolic homeostasis .

Textile Industry

In the textile industry, oxalic acid serves as a mordant and stain remover. Its chelating properties allow it to bind metal ions, making it effective in removing rust stains from fabrics and surfaces .

Cleaning Agents

OAA is used in eco-friendly cleaning products due to its ability to chelate metals and remove stains from wood and metal surfaces. Research has demonstrated that plant-derived oxalic acid from sources like spinach and tomatoes can be effective cleaning agents, providing sustainable alternatives to synthetic chemicals .

Application Description Source
Biochemical RoleIntermediate in TCA cycle; involved in amino acid metabolism
Muscle FatigueModulates energy substrate levels; potential for treating fatigue
Textile MordantUsed for dyeing fabrics; effective stain remover
Eco-friendly CleanerChelates metals; used in natural cleaning products

Water Treatment

Oxalic acid is utilized in water treatment processes to remove calcium ions from water systems, thereby preventing scaling and improving water quality . Its effectiveness in chelating metal ions makes it valuable for environmental remediation efforts.

Sustainable Production Methods

Recent advancements emphasize microbial fermentation methods for producing oxalic acid as a more sustainable alternative to chemical synthesis. This approach not only reduces environmental impact but also promotes the use of renewable resources .

Case Study 1: Microbial Production

A study explored microbial fermentation using Aspergillus species for OAA production, highlighting cost-effective strategies that utilize agricultural waste as substrates. This method demonstrated significant yields of OAA while promoting sustainability within industrial processes .

Case Study 2: Plant-Derived OAA

Research comparing oxalic acid extraction from tomatoes and spinach revealed that both sources are viable for producing natural cleaning agents. The study quantified oxalic acid content and assessed its efficacy against common stains on wood and metal surfaces, supporting the development of eco-friendly cleaning products .

Comparison with Similar Compounds

Biochemical Roles and Metabolic Pathways

Compound Role in Metabolism Interaction with Oxalacetic Acid Reference(s)
Citric Acid First product of the TCA cycle; synthesized via condensation of this compound and acetyl-CoA. This compound enhances citric acid production in Rhodospirillum rubrum, especially with ATP.
Fumaric Acid TCA cycle intermediate; oxidized to this compound via enzymatic steps. Aspergillus niger converts fumaric acid to this compound as the first oxidation product.
Pyruvic Acid End-product of glycolysis; precursor for gluconeogenesis and acetyl-CoA synthesis. This compound converts to pyruvate during sample preparation (GC/MS) and in vitro conditions.
Malic Acid TCA cycle intermediate; reversibly interconverted with this compound via malate dehydrogenase. This compound forms from malic acid under oxidative conditions (e.g., reaction with OH radicals).

Key Findings :

  • This compound’s role in citric acid synthesis is ATP-dependent, with optimal ATP concentrations (~5 mM) enhancing yield .

Structural and Functional Differences

Compound Structural Features Stability & Reactivity
This compound α-keto dicarboxylic acid (C=O at C2) Highly unstable; decarboxylates to pyruvate or isomerizes to enol form under mild conditions.
Citric Acid Tricarboxylic acid Stable under physiological conditions; accumulates in TCA cycle.
Malic Acid Hydroxy dicarboxylic acid (OH at C2) Stable; participates in redox reactions (e.g., malate-aspartate shuttle).

Implications :

  • This compound’s α-keto group makes it reactive, limiting its accumulation in biological systems compared to malic or citric acids .

Stability and Analytical Considerations

  • Conversion to Pyruvate : this compound is detected as pyruvate in GC/MS due to decarboxylation during sample pretreatment .
  • pH Sensitivity : Solutions of this compound experience pH increases during incubation, complicating in vitro studies .
  • Metal Interactions : Mn²⁺ and Fe²⁺ accelerate its decarboxylation, forming transient metal complexes .

Research Findings and Key Studies

Enzymatic Decarboxylation : Oxalacetic carboxylase, in the presence of Mn²⁺, rapidly decarboxylates this compound, with transient absorption changes at 230–290 nm .

Biotin Dependency : Biotin is critical for this compound decarboxylation in E. coli, suggesting a role in phosphorylated intermediates .

Prebiotic Relevance : Pyrrhotite catalyzes this compound synthesis, linking it to early metabolic pathways .

Biological Activity

Oxalacetic acid (OAA), a key intermediate in the tricarboxylic acid (TCA) cycle, has garnered significant attention for its diverse biological activities. This article explores the mechanisms through which OAA influences metabolic processes, its potential therapeutic applications, and case studies highlighting its effects on human health.

This compound plays a crucial role in cellular metabolism, particularly in energy production and regulation. It is involved in several biochemical pathways, influencing both mitochondrial function and glycolysis. Recent studies have illuminated various mechanisms through which OAA exerts its biological effects:

  • Muscle Fatigue Modulation :
    • OAA has been shown to induce muscle energy substrate depletion, which is linked to increased fatigue. Research indicates that elevated serum levels of OAA correlate positively with fatigue states in mice, impairing exercise performance by enhancing glycolysis and altering mitochondrial oxidative phosphorylation . The activation of c-Jun N-terminal kinase (JNK) and uncoupling protein 2 (UCP2) in skeletal muscle is central to this process.
  • Neuroprotective Effects :
    • OAA has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study demonstrated that high doses of OAA could enhance brain energy metabolism, although it did not consistently improve cognitive scores in Alzheimer’s patients .
  • Cancer Metabolism :
    • In cancer research, OAA has been noted for its ability to reverse the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis over oxidative phosphorylation for energy production. By inhibiting lactate dehydrogenase A (LDHA), OAA can impair cancer cell metabolism and reduce tumor development .

Therapeutic Applications

The therapeutic potential of this compound extends to various health conditions:

  • Chronic Fatigue Syndrome : A proof-of-concept trial indicated that OAA supplementation significantly reduced fatigue in patients with myalgic encephalomyelitis/chronic fatigue syndrome and long COVID .
  • Liver Protection : OAA has shown protective effects against liver injury by scavenging reactive oxygen species and increasing ATP levels, thereby preventing mitochondrial apoptosis .
  • Diabetes Management : Research suggests that OAA supplementation may mimic calorie restriction effects, leading to improved insulin sensitivity and reduced fasting glucose levels .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Acute Renal Failure Post-Poisoning : A case report documented a 32-year-old female who ingested oxalic acid, leading to acute renal failure characterized by metabolic acidosis. This highlights the toxicological aspects of oxalic compounds but also underscores the need for understanding their biochemical interactions .
  • Oxaloacetate in Cancer Research : A study involving melanoma cells revealed that treatment with alpha-melanocyte-stimulating hormone increased levels of oxaloacetic acid, suggesting its potential as a therapeutic target for skin pigmentation disorders and anti-obesity drugs .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Research Findings
Muscle FatigueIncreased glycolysis; JNK and UCP2 activationPositive correlation between serum OAA levels and fatigue
NeuroprotectionEnhanced brain energy metabolismSafe treatment; inconsistent cognitive improvements
Cancer MetabolismInhibition of LDHA; reversal of Warburg effectReduced tumor development; altered cancer cell metabolism
Liver ProtectionScavenging ROS; increased ATPAlleviated liver injury in metabolomics studies
Diabetes ManagementImproved insulin sensitivity; reduced fasting glucoseMimics calorie restriction effects

Q & A

Basic Research Questions

Q. What are the key chemical and thermodynamic properties of oxalacetic acid relevant to experimental design?

this compound (C₄H₄O₅, MW 132.07 g/mol) has a pKa of ~2.2 for its carboxylic groups and exhibits keto-enol tautomerism, with ~15.3% enol form at pH 8.0 . Thermodynamic data, including standard heats of formation (-943.6 kJ/mol), are critical for calorimetric studies in metabolic flux analysis. Researchers should account for its solubility in water (moderate) and instability in solution, particularly at neutral-to-alkaline pH, where it degrades to pyruvic acid .

Q. How does OAA function in central metabolic pathways, and what experimental models validate these roles?

OAA is a pivotal intermediate in the citric acid cycle, gluconeogenesis, and amino acid biosynthesis. In enzymatic assays, citrate synthase activity is monitored by coupling OAA with acetyl-CoA to measure citrate formation spectrophotometrically. Mouse models (e.g., PMID: 25027327) demonstrate OAA’s neuroprotective effects via mitochondrial biogenesis and insulin signaling activation, while C. elegans studies link OAA supplementation to longevity via glyoxylate cycle modulation .

Q. What are common challenges in handling OAA in laboratory settings, and how can they be mitigated?

OAA’s instability in aqueous solutions (conversion to pyruvic acid) necessitates fresh preparation, cold storage (4°C), and pH adjustment to ≤4.0. Validation via ion chromatography-mass spectrometry (IC-MS) is recommended to confirm purity, as co-elution with pyruvic acid can skew results . For long-term studies, lyophilized OAA stored under inert gas (e.g., argon) minimizes degradation .

Advanced Research Questions

Q. How do pH and reaction conditions influence OAA synthesis and stability in radiolytic or oxidative systems?

Pulse radiolysis of malic acid at pH >9 generates OAA via OH radical-mediated oxidation, with yield increasing due to deprotonation of the hydroxy radical intermediate (pKa ~11) . However, alkaline conditions also accelerate OAA degradation, requiring real-time monitoring (e.g., UV-Vis at 260 nm) to distinguish synthesis from decomposition . Contradictions in stability data highlight the need for pH-controlled kinetic studies.

Q. What methodological considerations are critical for studying OAA decarboxylation in enzymatic systems?

Biotin-dependent this compound decarboxylase activity is assayed using isotopic tracing (¹⁴C-labeled OAA) or pH-stat methods to quantify CO₂ release. Pre-treatment of cell homogenates (e.g., Lactobacillus rabia) with biotin restores activity inhibited by aging, confirming cofactor dependency. Aspartic acid or malic acid can substitute for OAA in decarboxylase activation assays .

Q. How do isotope effects clarify the mechanism of OAA enolization and its role in carboxylation reactions?

Acid-catalyzed enolization (kH₂O/kD₂O = 2.4) proceeds via protonation of the keto group, while base-catalyzed enolization (kH₂O/kD₂O = 4.5) involves deprotonation of the α-hydrogen, as shown by deuterium tracing . In carboxylation assays, phosphoenolpyruvate (PEP) incorporates ¹³CO₂ into the keto form of OAA, confirmed by NMR, ruling out enol intermediates .

Q. What analytical strategies address OAA’s instability in complex biological matrices?

Derivatization with o-phenylenediamine enhances OAA stability for GC-MS detection. IC-MS with zwitterionic columns (e.g., Dionex ICE-AS1) separates OAA from pyruvic acid, but calibration standards must exclude OAA due to in situ degradation. Spiking with deuterated OAA (d₃-OAA) as an internal standard improves quantification accuracy .

Q. How does OAA modulate microbial survival in acidic environments, and what implications does this have for infection models?

In Staphylococcus and Mycobacterium tuberculosis cultures, OAA (1–5 mM) counteracts lactic acid toxicity at pH 5.3 by maintaining intracellular redox balance via malate-aspartate shuttle activity. This protective role suggests OAA supplementation in media could alter pathogen viability in macrophage infection assays .

Q. What role does OAA play in atmospheric aerosol chemistry, and how is its cloud condensation nucleus (CCN) activity quantified?

OAA exhibits high CCN activity (comparable to ammonium sulfate) at supersaturation (s₀ₚ) = 0.11%, with activation diameters <100 nm. Atomization from methanol solutions yields stable particles for CCN counters, though aqueous solutions may underestimate activity due to hygroscopicity differences .

Q. How do oscillatory reactions (e.g., Belousov-Zhabotinskii) involving OAA differ from malonic acid systems?

OAA’s methylene group drives initial overshoots in cerium-catalyzed reactions, but sustained oscillations require malonic acid. Differential scanning calorimetry (DSC) reveals OAA’s lower enthalpy change (-ΔH ~120 kJ/mol vs. malonic acid’s 150 kJ/mol), impacting feedback loop dynamics in nonlinear chemical models .

Properties

IUPAC Name

2-oxobutanedioic acid
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InChI

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)
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InChI Key

KHPXUQMNIQBQEV-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)C(=O)O)C(=O)O
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Molecular Formula

C4H4O5
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DSSTOX Substance ID

DTXSID8021646
Record name 2-Oxobutanedioic acid
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Molecular Weight

132.07 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid
Record name Oxalacetic acid
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Solubility

134 mg/mL
Record name Oxalacetic acid
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CAS No.

328-42-7
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Melting Point

161 °C
Record name Oxalacetic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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Oxalacetic acid
Oxalacetic acid
Oxalacetic acid
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